molecular formula C24H26N2O5 B589147 3-Hydroxy Carvedilol-d5 CAS No. 1329836-56-7

3-Hydroxy Carvedilol-d5

Katalognummer: B589147
CAS-Nummer: 1329836-56-7
Molekulargewicht: 427.512
InChI-Schlüssel: RWDSIYCVHJZURY-SUTULTBBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction and Chemical Fundamentals

Chemical Identity and Structural Characterization

Molecular Characterization

3-Hydroxy Carvedilol-d5 represents a deuterium-substituted analog of 3-hydroxy carvedilol, with five deuterium atoms replacing hydrogen at specific positions in the propoxy side chain. The compound possesses the molecular formula C24H21D5N2O5, distinguishing it from some literature sources that report C24H26N2O5, with the difference attributed to the deuterium labeling pattern. The molecular weight is consistently reported as 427.5 grams per mole across multiple analytical chemistry databases.

The IUPAC nomenclature designation for this compound is 4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol, which precisely defines the deuteration pattern and functional group arrangement. The compound's Chemical Abstracts Service registry number is 1329836-56-7, providing definitive identification in chemical databases.

Structural Architecture and Deuterium Positioning

The structural framework of 3-Hydroxy Carvedilol-d5 maintains the characteristic carbazole core system that defines the carvedilol family of compounds. The deuterium labeling occurs specifically at positions 1, 1, 2, 3, and 3 on the propoxy chain, creating a pentadeuterio substitution pattern. This strategic placement of deuterium atoms preserves the essential pharmacophoric elements while providing isotopic distinction necessary for analytical applications.

The carbazole tricyclic aromatic system remains unchanged in the deuterated analog, maintaining the structural integrity critical for receptor binding studies. The methoxy phenoxy ethylamino side chain also retains its complete structure, ensuring that the deuterated compound maintains comparable physicochemical properties to the parent metabolite. The hydroxyl group at the 3-position of the carbazole ring system provides the defining characteristic that distinguishes this metabolite from the parent carvedilol compound.

Physicochemical Properties Profile

The physicochemical properties of 3-Hydroxy Carvedilol-d5 demonstrate characteristics typical of deuterated pharmaceutical compounds. The compound exhibits high lipophilicity, as indicated by computational models suggesting favorable membrane penetration properties. The presence of multiple hydrogen bond donors enhances solubility in polar solvents, while the extensive aromatic system contributes to overall molecular stability.

Property Value Analytical Significance
Molecular Weight 427.5 g/mol Mass spectrometric identification
Deuterium Content 5 atoms Isotopic differentiation
Hydrogen Bond Donors 4 Solubility characteristics
Aromatic Rings 3 Structural stability
Storage Temperature +4°C Analytical standard preservation

The compound's storage requirements specify refrigeration at +4°C, indicating moderate stability under controlled conditions. Room temperature shipping protocols suggest adequate short-term stability for analytical applications, though long-term storage requires temperature control to maintain analytical integrity.

Nomenclature and Molecular Classification

Chemical Classification Systems

3-Hydroxy Carvedilol-d5 belongs to the stable isotope-labeled compound category, specifically classified as a deuterium-labeled analytical standard. Within pharmaceutical classification systems, the compound is categorized as a carvedilol metabolite analog, maintaining structural relationships to beta-adrenergic receptor antagonists while serving analytical rather than therapeutic functions.

The compound's classification as a carbazole derivative places it within the heterocyclic aromatic compound family. The propanol derivative classification reflects the secondary alcohol functionality present in the molecular structure. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines for deuterated compounds, with specific designation of deuterium positions using the "pentadeuterio" descriptor.

Analytical Chemistry Classification

In analytical chemistry applications, 3-Hydroxy Carvedilol-d5 functions as a stable isotope-labeled internal standard, designated for use in liquid chromatography-tandem mass spectrometry applications. The compound serves as a reference standard for method development, method validation, and quality control applications during pharmaceutical synthesis and formulation development.

The classification as an analytical reference standard places specific requirements on purity, characterization, and traceability. The compound must meet regulatory guidelines for pharmaceutical analysis, with comprehensive characterization data supporting its use in validated analytical methods. The stable isotope labeling provides enhanced analytical precision compared to unlabeled internal standards, particularly in complex biological matrix analysis.

Regulatory and Pharmacopeial Considerations

The compound's designation for analytical use only excludes it from therapeutic applications, with specific labeling indicating research use restrictions. Regulatory classification requires adherence to pharmaceutical analytical standards, with traceability against pharmacopeial standards such as United States Pharmacopeia or European Pharmacopoeia when applicable.

The stable isotope labeling classification requires compliance with isotope-specific analytical guidelines, particularly regarding deuterium exchange potential and storage stability. The compound's analytical grade designation mandates comprehensive characterization including nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography analysis to confirm identity and purity.

Historical Context in Analytical Chemistry

Development of Stable Isotope Internal Standards

The development of stable isotope-labeled internal standards represents a significant advancement in analytical chemistry, addressing limitations of traditional internal standards in bioanalytical applications. The concept emerged from the need to compensate for matrix effects in mass spectrometry analysis, where ion suppression or enhancement could compromise analytical accuracy. Early applications demonstrated that stable isotope-labeled analogs could provide superior compensation for extraction inefficiencies and matrix-related analytical variability.

The evolution of deuterium labeling technology enabled the synthesis of isotopically labeled analogs that maintain structural similarity to parent compounds while providing mass spectral differentiation. This approach proved particularly valuable in pharmaceutical analysis, where complex biological matrices could interfere with analyte detection and quantification. The development of 3-Hydroxy Carvedilol-d5 represents an application of this established analytical chemistry principle to carvedilol metabolite analysis.

Carvedilol Metabolite Analysis Evolution

The analytical characterization of carvedilol metabolites emerged from clinical pharmacokinetic studies demonstrating extensive hepatic metabolism of the parent compound. Early metabolite identification studies revealed that carvedilol undergoes rapid and extensive biotransformation, with ring-hydroxylated metabolites representing a significant fraction of circulating radioactivity. The identification of 3-hydroxy carvedilol as a major metabolite necessitated the development of specific analytical methods for quantification in biological matrices.

The progression from traditional analytical approaches to stable isotope-labeled internal standard methods reflected the increasing sophistication of bioanalytical requirements. Early studies utilized unlabeled internal standards, which provided limited compensation for matrix effects and extraction variability. The development of deuterium-labeled analogs like 3-Hydroxy Carvedilol-d5 enabled more precise quantification of metabolite concentrations in pharmacokinetic studies and clinical investigations.

Matrix Effect Recognition and Isotope Standard Implementation

The recognition of matrix effects in liquid chromatography-tandem mass spectrometry analysis led to increased adoption of stable isotope-labeled internal standards in pharmaceutical analysis. Research demonstrated that matrix components could differentially affect analyte and internal standard ionization, particularly when retention times differed due to deuterium isotope effects. These findings highlighted the importance of chromatographic co-elution between analyte and internal standard for effective matrix effect compensation.

The implementation of compounds like 3-Hydroxy Carvedilol-d5 addressed specific analytical challenges in carvedilol metabolite quantification. Studies revealed that different lots of biological matrices could produce varying degrees of ion suppression, affecting analytical accuracy. The development of deuterated internal standards provided improved analytical robustness, though careful method development remained necessary to ensure adequate chromatographic co-elution and matrix effect compensation.

Relationship to Parent Compound Carvedilol

Metabolic Pathway Context

3-Hydroxy Carvedilol-d5 represents a deuterated analog of a major carvedilol metabolite formed through hepatic oxidative metabolism. Carvedilol undergoes extensive first-pass metabolism in the liver, with ring-hydroxylated metabolites accounting for approximately 18% of radioactive compounds in urine following oral administration. The hydroxylation reaction occurs through cytochrome P450-mediated oxidation, producing the 3-hydroxy metabolite as one of several hydroxylated carvedilol derivatives.

The metabolic formation of 3-hydroxy carvedilol demonstrates the complex biotransformation pathways that characterize carvedilol disposition in humans. Multiple cytochrome P450 enzymes contribute to carvedilol metabolism, including CYP2D6, CYP1A2, CYP2C9, and CYP3A4, which catalyze various hydroxylation and demethylation reactions. The 3-hydroxylation represents a specific metabolic pathway that contributes to the overall elimination of carvedilol from the body.

Pharmacokinetic Significance

The relationship between 3-Hydroxy Carvedilol-d5 and parent carvedilol reflects the importance of metabolite quantification in comprehensive pharmacokinetic analysis. Carvedilol exhibits extensive metabolism, with only 2% of administered radioactivity excreted unchanged in urine. The formation of hydroxylated metabolites represents a major elimination pathway, making accurate metabolite quantification essential for understanding carvedilol disposition and potential drug interactions.

Clinical studies demonstrate that carvedilol pharmacokinetics are influenced by genetic polymorphisms in metabolizing enzymes, particularly CYP2D6. The availability of deuterated standards like 3-Hydroxy Carvedilol-d5 enables precise measurement of metabolite formation rates, supporting pharmacogenomic studies and personalized medicine approaches. The stable isotope labeling provides analytical precision necessary for detecting subtle differences in metabolite formation between different patient populations.

Analytical Method Development Applications

The deuterated analog serves as an essential component in analytical method development for carvedilol metabolite quantification in biological matrices. The structural similarity to the endogenous metabolite ensures comparable extraction efficiency and chromatographic behavior, while the deuterium labeling provides mass spectral differentiation necessary for quantitative analysis. This approach enables accurate measurement of 3-hydroxy carvedilol concentrations in plasma, urine, and other biological specimens.

Analytical Parameter 3-Hydroxy Carvedilol 3-Hydroxy Carvedilol-d5 Analytical Advantage
Molecular Weight 422.49 g/mol 427.5 g/mol Mass spectral separation
Retention Time Similar Slightly different Deuterium isotope effect
Extraction Recovery Variable Comparable Matrix effect compensation
Ionization Efficiency Matrix-dependent Matrix-dependent Internal standard correction

The implementation of 3-Hydroxy Carvedilol-d5 in analytical methods addresses specific challenges associated with metabolite quantification in complex biological matrices. The compound enables validation of analytical methods according to regulatory guidelines, supporting pharmaceutical development and clinical research applications. The availability of well-characterized deuterated standards facilitates method transfer between laboratories and ensures analytical consistency across different research studies.

Eigenschaften

CAS-Nummer

1329836-56-7

Molekularformel

C24H26N2O5

Molekulargewicht

427.512

IUPAC-Name

4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol

InChI

InChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3/i14D2,15D2,16D

InChI-Schlüssel

RWDSIYCVHJZURY-SUTULTBBSA-N

SMILES

COC1=CC=CC=C1OCCNCC(COC2=C(C=CC3=C2C4=CC=CC=C4N3)O)O

Synonyme

4-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy-d5]-9H-carbazol-3-ol;  (+/-)-4-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy-d9]-9H-carbazol-3-ol;  BM 910228-d5;  SB 2114755-d5; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Carvedilol-d5 involves the deuteration of 3-Hydroxy Carvedilol. The process typically starts with the synthesis of Carvedilol, which involves the reaction of 4-hydroxy carbazole with epichlorohydrin in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) at a temperature of 10-15°C. This is followed by the reaction with 2-(2-methoxyphenoxy)ethanamine .

Industrial Production Methods: Industrial production of 3-Hydroxy Carvedilol-d5 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to improve yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms at specific positions in the molecule .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxy Carvedilol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of ketones, while reduction leads to the formation of alcohols .

Wissenschaftliche Forschungsanwendungen

3-Hydroxy Carvedilol-d5 is widely used in scientific research due to its stability and traceability. Some of its applications include:

Wirkmechanismus

3-Hydroxy Carvedilol-d5, like Carvedilol, acts as a beta-adrenergic antagonist. It inhibits the action of catecholamines (epinephrine and norepinephrine) on beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. Additionally, it blocks alpha-1 adrenergic receptors, causing vasodilation and further reducing blood pressure. The deuterated form is used to trace and study these mechanisms in detail .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers of Hydroxycarvedilol

Carvedilol undergoes extensive hepatic metabolism, producing hydroxylated derivatives. Key positional isomers include:

Compound Hydroxyl Position CAS Number Key Features
3-Hydroxy Carvedilol Carbazole C3 146574-43-8 Major active metabolite; contributes to β-blockade activity
4-Hydroxycarvedilol Phenyl ring C4 1261395-96-3 Deuterated analog (4'-Hydroxyphenyl Carvedilol-D5) used in LC-MS/MS assays
1-Hydroxycarvedilol Carbazole C1 N/A Minor metabolite; limited pharmacological significance
8-Hydroxycarvedilol Carbazole C8 N/A Rare metabolite; role in oxidative stress pathways under investigation

Structural Implications :

  • The hydroxyl group's position influences receptor binding affinity and metabolic stability. 3-Hydroxy Carvedilol retains significant β-blocking activity, whereas 4-hydroxy derivatives are more relevant as analytical standards .
  • Deuterium labeling (e.g., -d5) minimizes metabolic interference and improves mass spectral resolution by introducing distinct molecular weight shifts .

Deuterated Analogs in Analytical Chemistry

Deuterated compounds like 3-Hydroxy Carvedilol-d5 and 4'-Hydroxyphenyl Carvedilol-D5 (CAS: 1261395-96-3) are critical for precise quantification. A comparison of their LC-MS/MS parameters reveals:

Parameter 3-Hydroxy Carvedilol-d5 4'-Hydroxyphenyl Carvedilol-D5 Carvedilol-d5
Molecular Formula C24H21D5N2O5 C24H21D5N2O5 C24H21D5N2O4
Molecular Weight ~427.51 g/mol 427.51 g/mol 413.50 g/mol
Mass Transition (m/z) 412.2 → 105.1 412.2 → 105.1 407.1 → 100.1
Collision Energy (eV) 39 39 37

Analytical Utility :

  • Deuterated analogs exhibit distinct fragmentation patterns, enabling multiplexed detection of carvedilol and its metabolites in biological matrices .
  • 3-Hydroxy Carvedilol-d5 is optimized for tracking the 3-hydroxy metabolite, which correlates with therapeutic efficacy and toxicity thresholds .

Pharmacokinetic and Metabolic Differences

  • 3-Hydroxy Carvedilol : Demonstrates a plasma half-life of 6–10 hours, with CYP2D6-mediated oxidation being the primary metabolic pathway. Its deuterated form (3-Hydroxy Carvedilol-d5) shows reduced hepatic clearance due to the kinetic isotope effect, prolonging detection windows in assays .
  • 4'-Hydroxyphenyl Carvedilol-D5: Primarily used as a non-pharmacological reference standard. Its deuterium atoms stabilize the compound against enzymatic degradation, ensuring consistent recovery rates in LC-MS/MS .

Q & A

Q. Advanced

  • Receptor Binding Assays : Compare β/α-1 adrenergic receptor affinity of the metabolite vs. Carvedilol using radiolabeled ligands.
  • In Vivo Models : Administer 3-Hydroxy Carvedilol-d5 to heart failure rodents and measure hemodynamic endpoints (e.g., ejection fraction) .
  • Dose-Response Curves : Establish IC₅₀ values for lipid peroxidation inhibition (reference: Carvedilol IC₅₀ = 5 µM) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.